ethyl 4-hydroxypentanoate

描述

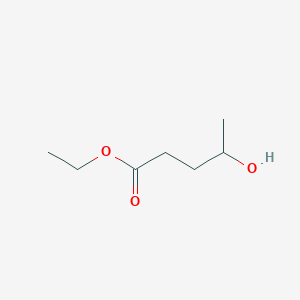

Ethyl 4-hydroxypentanoate is an organic compound with the molecular formula C7H14O3 It is an ester derived from 4-hydroxypentanoic acid and ethanol

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxypentanoate can be synthesized through the esterification of 4-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or ion-exchange resins are used to promote the esterification reaction. The reaction mixture is continuously fed into a reactor, and the product is separated and purified through distillation.

化学反应分析

Catalytic Hydrogenation to γ-Valerolactone (GVL)

EHP serves as a critical intermediate in the hydrogenation of ethyl levulinate (EL) to γ-valerolactone (GVL), a renewable platform chemical. This reaction occurs via acid-catalyzed cyclization:

Key findings :

-

Over Co/ZrO₂ catalysts at 190°C and 4 MPa H₂, EHP converts to GVL with 84.9% selectivity in ethanol solvent .

-

Al₂O₃ doping enhances GVL selectivity by accelerating dehydration and suppressing byproducts like 1,4-pentanediol .

| Catalyst | Temperature (°C) | GVL Selectivity (%) | Byproducts |

|---|---|---|---|

| Co/ZrO₂ | 190 | 84.9 | 1,4-PDO, 2-MTHF |

| Ru/C | 100 | 51.0 | MHP (in water) |

| Cu/Al₂O₃-SiO₂ | 160 | 87.0 | Ethyl valerate, pentanol |

Formation of 1,4-Pentanediol and 2-Methyltetrahydrofuran (2-MTHF)

Under elevated hydrogen pressures (>6 MPa) and temperatures (>190°C), EHP undergoes further hydrogenation:

Experimental data :

-

Using Co/ZrO₂ at 230°C, 1,4-pentanediol converts to 2-MTHF with 75.1% selectivity .

-

Higher catalyst loading linearly increases 1,4-pentanediol yield due to enhanced active Co sites .

Hydrolysis to 4-Hydroxypentanoic Acid

EHP undergoes acid- or base-catalyzed hydrolysis, yielding 4-hydroxypentanoic acid:

This reaction is critical in metabolic pathways, where 4-hydroxypentanoic acid acts as a precursor to bioactive molecules .

Metabolic Pathways and β-Oxidation

In biological systems, EHP-derived 4-hydroxypentanoic acid undergoes β-oxidation via three parallel pathways:

-

Pathway A : Isomerization to 3-hydroxypentanoyl-CoA, yielding propionyl-CoA + acetyl-CoA.

-

Pathway B' : Formation of cyclic CoA esters (e.g., cyclopentenyl-acyl-CoA) .

Notable observations :

-

Ethanol oxidation increases 4-hydroxypentanoate production by 6-fold in rat livers .

-

CoA trapping in intermediates like 4-phosphopentanoyl-CoA disrupts metabolic flux .

Dehydration and Cyclization Reactions

EHP participates in intramolecular dehydration to form cyclic ethers or lactones. For example, in acidic media:

This reactivity is exploited in synthesizing pyrrolyl-acetyl-CoA, a compound linked to protein pyrrolation and toxicity .

Analytical Characterization

-

NMR spectroscopy : Used to track EHP conversion to GVL, with distinct peaks at δ 4.4–4.1 ppm (EHP) and δ 1.18 ppm (GVL) .

-

GC-MS : Identifies byproducts like ethyl valerate and 1-pentanol during hydrogenation .

Ethyl 4-hydroxypentanoate’s reactivity underscores its importance in green chemistry and biochemistry. Its transformations into GVL, 1,4-pentanediol, and bioactive metabolites highlight its dual role in industrial and biological systems.

科学研究应用

Chemical Synthesis

1.1 As an Intermediate

Ethyl 4-hydroxypentanoate is primarily utilized as an intermediate in the synthesis of gamma-valerolactone (GVL), a compound with significant potential as a renewable solvent and platform chemical. The conversion process typically involves the hydrogenation of ethyl levulinate (EL) to yield this compound, which can then be cyclized to form GVL. Recent studies have demonstrated that using ruthenium-based catalysts can achieve high yields and selectivity in this transformation, making it a valuable route for producing GVL from biomass-derived levulinic acid .

1.2 Catalyst Development

The development of efficient catalysts for the hydrogenation of EL to this compound has been a focus of research. For instance, using SEGPHOS ligand-modified ruthenium catalysts has shown promising results in achieving high enantioselectivity and conversion rates . This advancement not only enhances the efficiency of the synthesis process but also contributes to the growing field of asymmetric catalysis.

Pharmaceutical Applications

2.1 Drug Formulation

This compound has potential applications in drug formulation, particularly as an excipient or inactive ingredient in pharmaceuticals. Its properties may enhance drug delivery systems, especially in transdermal patches where it can improve skin permeability and drug absorption . Studies have indicated that formulations containing levulinic acid derivatives can facilitate better drug release profiles compared to traditional carriers.

2.2 Antimicrobial Properties

Research has highlighted the antimicrobial properties of compounds related to this compound. For example, levulinic acid and its derivatives have been shown to inhibit bacterial growth in food preservation contexts, suggesting that this compound could serve similar functions in pharmaceutical applications aimed at combating infections .

Food Science

3.1 Flavoring Agent

In food science, this compound is recognized for its potential use as a flavoring agent due to its pleasant aroma profile. Although specific regulatory approvals may limit its use in certain regions, its natural occurrence and organoleptic properties make it an attractive candidate for flavor enhancement in various food products .

Biotechnology and Environmental Applications

4.1 Biodegradable Plastics

The compound's role in synthesizing biodegradable plastics is another area of interest. With increasing environmental concerns regarding plastic waste, utilizing bio-based compounds like this compound in polymer production could lead to more sustainable materials . Research is ongoing to explore its integration into polymer matrices that retain desirable mechanical properties while being environmentally friendly.

Summary Table: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for GVL production | High yields with advanced catalysts |

| Pharmaceutical | Drug formulation and transdermal systems | Enhances skin permeability |

| Food Science | Flavoring agent | Natural occurrence; pleasant aroma |

| Biotechnology | Biodegradable plastics | Potential for sustainable material production |

作用机制

The mechanism of action of ethyl 4-hydroxypentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release 4-hydroxypentanoic acid, which may have its own biological activities. The compound’s reactivity and ability to participate in various chemical reactions make it a valuable tool in biochemical studies.

相似化合物的比较

Ethyl 4-hydroxypentanoate can be compared with other similar compounds, such as:

Ethyl levulinate: Both compounds are esters, but ethyl levulinate has a ketone group, making it more reactive in certain chemical reactions.

Ethyl 4-oxopentanoate: This compound is the oxidized form of this compound and has different reactivity due to the presence of a carbonyl group.

Ethyl 4-hydroxybutanoate: This compound has a shorter carbon chain, which affects its physical and chemical properties.

This compound stands out due to its unique combination of a hydroxyl and ester group, providing a versatile platform for various chemical transformations and applications.

生物活性

Ethyl 4-hydroxypentanoate, with the chemical formula and CAS number 6149-46-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 146.18 g/mol

- Boiling Point : Not specified in available data

- Structural Formula :

Biological Activity Overview

This compound is primarily recognized for its potential in various biological applications, including:

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems. This property is crucial for preventing cellular damage caused by free radicals.

- Estrogenic Activity : Research has shown that compounds structurally related to this compound can interact with estrogen receptors, particularly estrogen receptor β. This interaction suggests potential applications in hormone-related therapies or as endocrine disruptors in ecological studies.

Antioxidant Properties

A study conducted on various esters, including this compound, demonstrated its ability to scavenge free radicals effectively. The compound was tested using several assays:

These results indicate that this compound has a comparable antioxidant activity to other known antioxidants.

Estrogenic Activity

In vitro studies have assessed the estrogenic activity of this compound. It was found to selectively activate estrogen receptor β, which could have implications for its use in therapeutic applications related to hormone regulation.

- Cell Line Studies : In MCF-7 breast cancer cells, this compound showed a significant increase in cell proliferation at concentrations of 10 µM and above, indicating its potential as a phytoestrogen.

Case Studies

-

Case Study on Antioxidant Efficacy :

- A research team evaluated the protective effects of this compound against oxidative stress-induced damage in neuronal cell lines. The findings suggested that pretreatment with the compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls.

-

Case Study on Hormonal Activity :

- A study investigating various esters for their hormonal effects included this compound among other compounds. Results indicated that it could potentially modulate estrogenic activity, supporting further exploration in hormone-related health issues.

属性

IUPAC Name |

ethyl 4-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJOUJXNFFTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。